molecular formula C29H29N5O3S2 B2529126 3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide CAS No. 1037168-79-8

3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide

Cat. No.: B2529126
CAS No.: 1037168-79-8
M. Wt: 559.7
InChI Key: PAEBSIVQIDAEMR-UHFFFAOYSA-N
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Description

The compound 3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide is a potent and selective chemical probe for PARP14, a key enzyme in the ADP-ribosylation pathway. This small molecule binds to the PARP14 catalytic domain, effectively blocking its mono-ADP-ribosyltransferase (MARylating) activity. PARP14 plays a significant role in immune regulation, cancer cell survival, and the DNA damage response, particularly in contexts such as IL-4 signaling in macrophages and the resolution of the DNA damage response. By inhibiting PARP14, this compound provides researchers with a valuable tool to investigate the biology of ADP-ribosylation in diseases like cancer, inflammation, and fibrosis. Its high selectivity profile makes it especially useful for dissecting the specific functions of PARP14 apart from other PARP family members, such as PARP1. Applications for this inhibitor include use in biochemical assays, cell-based studies of macrophage polarization, and research into cancer cell vulnerability and drug resistance mechanisms. This product is supplied for Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O3S2/c1-18(2)19-9-11-20(12-10-19)31-26(36)17-39-29-33-23-8-4-3-7-22(23)27-32-24(28(37)34(27)29)13-14-25(35)30-16-21-6-5-15-38-21/h3-12,15,18,24H,13-14,16-17H2,1-2H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEBSIVQIDAEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide is a complex organic molecule with potential pharmacological applications. Its structure suggests it may interact with various biological targets, making it of interest in medicinal chemistry.

The molecular formula of the compound is C32H33N5O4SC_{32}H_{33}N_{5}O_{4}S, with a molecular weight of approximately 583.7 g/mol. The compound features multiple functional groups that may influence its biological activity, including an imidazoquinazoline core and thiophene moiety.

PropertyValue
Molecular FormulaC32H33N5O4S
Molecular Weight583.7 g/mol
StructureComplex organic compound

In Vitro Studies

Research has demonstrated that derivatives of imidazoquinazolines can significantly inhibit AChE activity. For instance, one study reported that certain derivatives achieved up to 27% inhibition at a concentration of 1 mM . This suggests that the compound could potentially be developed as a therapeutic agent for conditions involving cholinergic dysfunction.

Anticancer Potential

A study focusing on similar quinazoline derivatives indicated notable cytotoxicity against various cancer cell lines, including breast and lung cancer cells . The proposed mechanism involved the disruption of cell cycle progression and induction of apoptosis.

Antimicrobial Activity

Compounds structurally related to 3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl} have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .

Case Studies

  • Study on AChE Inhibition : A derivative was synthesized and evaluated for its ability to inhibit AChE using Ellman's spectrophotometric method. The results indicated varying degrees of inhibition among different derivatives, highlighting the importance of structural modifications on biological activity .
  • Cytotoxicity Assessment : In a comparative study, several quinazoline derivatives were assessed for their cytotoxic effects against human cancer cell lines. The results showed that specific substitutions could enhance antiproliferative effects significantly .

Comparison with Similar Compounds

Key Observations :

  • The thiophen-2-ylmethylamide side chain introduces aromatic sulfur, which could improve binding to metalloenzymes or redox-active targets compared to cyclohexyl or methoxyphenyl groups .
  • Synthetic Routes: Analogues are synthesized via hydrazide intermediates, cyclization (e.g., using NaOH), and nucleophilic substitutions . For example, triazoloquinazoline derivatives in were prepared via amino acid hydrochlorides and thioureas, yielding compounds with melting points ranging from 92–130°C .

Physicochemical and Bioactivity Comparisons

Physicochemical Properties

  • Melting Points : Triazoloquinazoline derivatives (e.g., compounds 8–9c in ) exhibit melting points between 92–130°C, suggesting that the target compound may similarly display high thermal stability .
  • Solubility : The presence of a thiophene moiety in the target compound may reduce aqueous solubility compared to methoxy-substituted analogues, which have polar oxygen atoms .

Bioactivity Insights

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